Overview of 3-(Cbz-amino)-D-alanine methyl ester HCl in peptide synthesis
Overview of 3-(Cbz-amino)-D-alanine methyl ester HCl in peptide synthesis
An In-depth Technical Guide to 3-(Cbz-amino)-D-alanine Methyl Ester HCl in Peptide Synthesis
Introduction: A Chiral Building Block for Enhanced Peptide Stability
In the landscape of modern drug development and biochemical research, peptides stand out for their high specificity and low toxicity. However, their therapeutic potential is often limited by poor in vivo stability, primarily due to rapid degradation by proteases.[1] A powerful strategy to overcome this limitation is the incorporation of non-natural amino acids, particularly D-enantiomers.[1][2] 3-(Cbz-amino)-D-alanine methyl ester hydrochloride is a specialized derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. This reagent provides a D-alanine backbone, which inherently confers resistance to enzymatic cleavage, while also introducing a versatile, orthogonally protected amine on the side chain (β-carbon).[3][4]
This guide provides a comprehensive technical overview of 3-(Cbz-amino)-D-alanine methyl ester HCl, detailing its properties, the strategic importance of its constituent parts—the D-amino acid core and the carbobenzyloxy (Cbz) protecting group—and its practical application in peptide synthesis.
Physicochemical Properties
A clear understanding of the reagent's physical and chemical properties is fundamental for its effective use in synthesis. The data below is compiled for the parent compound, N-β-Cbz-D-2,3-diaminopropionic acid methyl ester hydrochloride.
| Property | Value |
| IUPAC Name | methyl (2R)-2-amino-3-{[(benzyloxy)carbonyl]amino}propanoate;hydrochloride |
| Synonyms | N-β-Cbz-D-Dap-OMe HCl, Cbz-D-Dab(3)-OMe HCl |
| CAS Number | 934587-44-7[5] |
| Molecular Formula | C₁₂H₁₇ClN₂O₄ |
| Molecular Weight | 203.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥97% |
| Storage | Store at 2-8°C[] |
Core Concepts: The 'Why' Behind the Structure
The utility of this molecule stems from two key features: the D-stereochemistry of its α-carbon and the carbobenzyloxy (Cbz) protecting group on its side-chain amine.
The D-Amino Acid Advantage: Engineering Proteolytic Resistance
Nature overwhelmingly utilizes L-amino acids for protein synthesis. Consequently, proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1] By incorporating D-amino acids, we introduce a "steric shield." The mirror-image configuration of the D-amino acid hinders proper binding to the active site of proteases, rendering the resulting peptide significantly more resistant to enzymatic breakdown.[3][4] This enhanced stability directly translates to a longer in vivo half-life and improved bioavailability, critical attributes for any peptide-based therapeutic agent.[1][3]
The Carbobenzyloxy (Cbz) Group: A Classic and Robust Protecting Group
The carbobenzyloxy (Cbz or Z) group, pioneered by Bergmann and Zervas in 1932, was a foundational development in modern peptide synthesis.[7] It protects the side-chain amine of our D-alanine derivative, preventing it from engaging in unwanted side reactions during peptide coupling.[8]
Key Features of the Cbz Group:
-
Orthogonality: The Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. This orthogonality is crucial for complex syntheses where multiple protecting groups are employed.[9][10]
-
Mild Removal: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis (H₂ gas with a palladium-on-carbon catalyst).[8][9] This process occurs under neutral pH and releases benign byproducts: toluene and carbon dioxide.[8]
Application in Peptide Synthesis: A Step-by-Step Protocol
3-(Cbz-amino)-D-alanine methyl ester HCl is a versatile building block for solution-phase peptide synthesis (SPPS). The following protocol details a representative workflow for coupling this reagent to an N-terminally protected amino acid, in this case, Fmoc-L-Leucine.
Experimental Protocol: Synthesis of Fmoc-L-Leu-D-Dap(Cbz)-OMe
Materials:
-
3-(Cbz-amino)-D-alanine methyl ester HCl (1.0 eq)
-
Fmoc-L-Leucine-OH (1.05 eq)
-
N,N'-Diisopropylethylamine (DIPEA) (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Free Amine Generation:
-
Dissolve 3-(Cbz-amino)-D-alanine methyl ester HCl (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise while stirring. The purpose of this non-nucleophilic base is to neutralize the hydrochloride salt, yielding the free amine required for the coupling reaction without causing unwanted side reactions.
-
Stir the solution at 0°C for 15 minutes.
-
-
Carboxylic Acid Activation:
-
In a separate flask, dissolve Fmoc-L-Leucine-OH (1.05 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Stir at room temperature for 10 minutes. HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid into an activated ester, minimizing the risk of racemization, especially for sensitive amino acids.[11]
-
-
Coupling Reaction:
-
Add the activated Fmoc-L-Leucine solution from Step 2 to the free amine solution from Step 1 at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and excess HATU byproducts), water, and finally brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude dipeptide.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure Fmoc-L-Leu-D-Dap(Cbz)-OMe.
-
Conclusion
3-(Cbz-amino)-D-alanine methyl ester HCl is a highly valuable building block for peptide chemists aiming to enhance the therapeutic properties of their molecules. Its D-chiral center provides a proven method for increasing proteolytic stability, while the orthogonally protected side-chain amine offers a site for further chemical modification or conjugation.[2][3][4] By understanding the fundamental principles behind its design and applying robust synthetic protocols, researchers can effectively leverage this reagent to create more stable, potent, and effective peptide-based drugs and research tools.
References
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LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?[3]
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Wang, L., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 51(9), 1317-1330.[4]
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Gallou, F., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(2), 439-444.[12][13]
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MedChemExpress. 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester hydrochloride.[14]
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Next Peptide. 3-(Cbz-amino)-D-alanine methyl ester HCl | CAS 934587-44-7.[5]
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Chem-Impex. D-Alanine methyl ester hydrochloride.[17]
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Graham, T. H., et al. (2011). A Scalable, Asymmetric Synthesis of a Potent CRTh2 Antagonist. Organic Syntheses, 88, 346-358.[20]
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Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.[21]
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Sigma-Aldrich. D-Alanine methyl ester hydrochloride 98% | CAS 14316-06-4.[22]
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-
Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group (Doctoral dissertation, University of KwaZulu-Natal, Durban).[25]
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